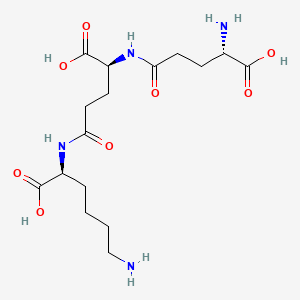

H-Glu(Glu(Lys-OH)-OH)-OH

説明

Structural Identity and Nomenclature Ambiguities of H-Glu(Glu(Lys-OH)-OH)-OH in the Literature

Comparison with Linear L-Glutamyl-L-glutamyl-L-lysine (H-Glu-Glu-Lys-OH)

To understand the uniqueness of a branched structure, it is useful to compare it with its linear isomer, L-Glutamyl-L-glutamyl-L-lysine (H-Glu-Glu-Lys-OH). In this linear tripeptide, the amino acids are linked sequentially via standard peptide bonds, where the α-carboxyl group of one amino acid connects to the α-amino group of the next. wikipedia.orgmsu.edu This results in a simple, unbranched chain.

The key difference lies in the connectivity. The linear form consists solely of α-peptide bonds, whereas the branched structure implied by this compound must involve at least one isopeptide bond, utilizing a side-chain carboxyl or amino group. wikipedia.org This fundamental structural divergence leads to different chemical properties, such as molecular weight and three-dimensional shape.

Table 1: Comparison of Linear vs. Potential Branched Glu-Glu-Lys Peptides

| Property | Linear H-Glu-Glu-Lys-OH | Branched this compound |

|---|---|---|

| Structure | Sequential α-peptide bonds | Branched, contains isopeptide bond(s) |

| Molecular Formula | C16H28N4O8 | C16H28N4O8 |

| Molecular Weight | 404.42 g/mol | 404.42 g/mol |

| Bonding Type | Exclusively eupeptide (α-amide) bonds | Contains at least one isopeptide (e.g., γ-amide or ε-amide) bond |

| Chain Architecture | Linear | Branched |

Exploration of Potential Branched Isomers and Isopeptide Linkages (e.g., γ-Glutamyl-ε-Lysine)

An isopeptide bond is an amide linkage formed between the side-chain carboxyl group of one amino acid (like glutamic acid or aspartic acid) and the side-chain amino group of another (like lysine), or between a side chain and a terminal α-amino or α-carboxyl group. wikipedia.org These bonds are responsible for creating branched or cross-linked structures in proteins and are rarer than standard peptide bonds. wikipedia.org

The amino acids glutamic acid and lysine (B10760008) are prime candidates for forming isopeptide bonds due to their reactive side chains. wikipedia.org

γ-Glutamyl linkage: Glutamic acid has a carboxyl group on its side chain (the γ-carboxyl group) which can form an amide bond. A well-known example is the tripeptide glutathione (B108866), which contains a γ-glutamyl linkage. wikipedia.orgmsu.edu

ε-Lysine linkage: Lysine possesses an amino group on its side chain (the ε-amino group), which can react with a carboxyl group. wikipedia.org

The combination of these two gives rise to the Nε-(γ-glutamyl)-lysine isopeptide bond, a covalent cross-link found in various biological contexts, often formed enzymatically by transglutaminases. nih.govacs.orgscbt.com This specific bond connects the side chain of a glutamine (which can be deamidated to glutamate) to the side chain of a lysine. nih.govresearchgate.net Such linkages are known to stabilize protein structures. nih.gov The formation of isopeptide bonds can also occur spontaneously under certain conditions, such as within the hydrophobic core of a protein where a nearby acidic residue can act as a catalyst. nih.govigem.org

Given the name this compound, several branched isomers are possible, depending on which functional groups participate in the isopeptide bond. For instance, the side chain of the first Glu could link to the N-terminus of the second Glu, whose side chain then links to the N-terminus of Lys. This creates a complex, branched architecture distinct from a simple linear peptide.

Overview of Glutamic Acid and Lysine Contributions to Peptide Architecture and Functionality

The chemical properties of glutamic acid and lysine are central to their roles in defining peptide structure and function. libretexts.org

Glutamic Acid (Glu/E): As an acidic amino acid, glutamic acid possesses a second carboxyl group in its side chain. wikipedia.org This side chain is negatively charged at physiological pH, making it hydrophilic and capable of forming ionic bonds (salt bridges) and hydrogen bonds. wikipedia.org These interactions are crucial for stabilizing the tertiary structure of proteins. Furthermore, the side-chain carboxyl group can participate in forming γ-glutamyl isopeptide bonds, which introduces branching and cross-linking possibilities not available to most other amino acids. wikipedia.orgmsu.edu Modified forms, like γ-carboxyglutamic acid, have been shown to stabilize α-helical conformations in peptides even without the presence of metal ions. nih.gov

Lysine (Lys/K): Lysine is a basic amino acid with a primary amino group at the end of its side chain (the ε-amino group). wikipedia.org This group is positively charged at physiological pH, allowing lysine to engage in ionic interactions and hydrogen bonding, often on the surface of proteins where it interacts with the surrounding aqueous environment. wikipedia.org The nucleophilic nature of the ε-amino group makes it a key site for post-translational modifications and for forming ε-lysine isopeptide bonds. wikipedia.orgmdpi.com The interplay between lysine and arginine (another basic amino acid) can influence a peptide's antimicrobial activity by affecting how it interacts with bacterial membranes. nih.gov

Table 2: Properties of Glutamic Acid and Lysine

| Feature | Glutamic Acid (Glu) | Lysine (Lys) |

|---|---|---|

| Classification | Acidic, polar, negatively charged libretexts.org | Basic, polar, positively charged libretexts.org |

| Side Chain | -CH2-CH2-COOH | -CH2-CH2-CH2-CH2-NH2 |

| Key Functional Group | γ-Carboxyl (-COOH) | ε-Amino (-NH2) |

| Role in Structure | Forms salt bridges, hydrogen bonds; enables γ-linkages for branching. wikipedia.orgnih.gov | Forms salt bridges, hydrogen bonds; enables ε-linkages for cross-linking. wikipedia.org |

| pKa (Side Chain) | ~4.1 - 4.2 wikipedia.org | ~10.5 mdpi.com |

Historical Context of Peptide Chemistry and the Evolution of Complex Peptide Architectures

The field of peptide chemistry has a rich history, evolving from early foundational work to the sophisticated synthesis of highly complex molecules.

Early 20th Century: The journey began with Emil Fischer, who first synthesized a dipeptide (glycylglycine) in 1901 and coined the term "peptide" in 1902. unt.eduias.ac.in In 1932, Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) protecting group, a critical development for controlling peptide bond formation. nih.gov

Mid-20th Century - The SPPS Revolution: A monumental leap occurred in 1963 when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS). mtoz-biolabs.compeptide.com By anchoring the growing peptide chain to an insoluble resin support, SPPS simplified and automated the process, making the synthesis of larger and more complex peptides practical. peptide.comasymchem.comdoi.org This innovation, for which Merrifield was awarded the Nobel Prize, revolutionized biological and medicinal research. peptide.com

Late 20th Century and Beyond: The 1970s saw the introduction of the Fmoc protecting group, offering a milder alternative to previous methods. nih.gov Further advancements included the development of automated synthesizers, microwave-assisted synthesis for accelerating reactions, and techniques for incorporating non-natural amino acids to enhance peptide stability and function. mtoz-biolabs.comopenaccessjournals.comasymchem.com The evolution of synthetic strategies has enabled the creation of increasingly complex architectures, such as cyclic peptides, stapled peptides, and branched structures, pushing the boundaries of molecular science. openaccessjournals.comopenaccessjournals.com

This historical progression from the simple joining of two amino acids to the automated construction of intricate, non-linear molecules provides the context for understanding and potentially synthesizing novel structures like this compound.

Structure

2D Structure

特性

IUPAC Name |

(2S)-6-amino-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O8/c17-8-2-1-3-10(15(25)26)19-13(22)7-5-11(16(27)28)20-12(21)6-4-9(18)14(23)24/h9-11H,1-8,17-18H2,(H,19,22)(H,20,21)(H,23,24)(H,25,26)(H,27,28)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOBLJLPFYJBR-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Glutamyl L Glutamyl L Lysine and Complex Branched Peptide Constructs

Solution-Phase Synthesis Techniques

Although SPPS is the dominant method for research-scale synthesis, classical solution-phase peptide synthesis (SPPS) remains important, particularly for the large-scale industrial production of peptides and the assembly of highly complex structures. wikipedia.orgaragen.com

Fragment condensation is a strategy where a long peptide is assembled by coupling several smaller, pre-synthesized peptide fragments, rather than adding amino acids one by one. nih.govwikipedia.org These fragments can be prepared using either SPPS or solution-phase methods and are then purified before being joined together in solution. ontosight.aispringernature.com

This approach can be more efficient than linear stepwise synthesis for very long peptides, as the purification of intermediate fragments helps to eliminate deletion sequences and other impurities, resulting in a cleaner final product. wikipedia.orgontosight.ai However, the strategy faces two major challenges: the potential for poor solubility of the protected peptide fragments and the significant risk of racemization of the C-terminal amino acid of the activating fragment during the coupling step. nih.govwikipedia.org To mitigate racemization, fragments are often designed to have a non-racemizing amino acid, such as glycine (B1666218) or proline, at the C-terminus. 5z.com A hybrid approach, known as Solid-Phase Fragment Condensation (SPFC), involves coupling a fragment in solution to another fragment that is anchored to a solid support, combining advantages of both techniques. ontosight.ai5z.com

For highly ordered, branched structures like peptide dendrimers, a convergent synthesis approach is often superior to a divergent one. scholarsresearchlibrary.comuq.edu.au In a divergent synthesis, branches are grown sequentially outwards from a central core, which can lead to an accumulation of defects and incomplete reactions in the outer generations due to steric hindrance. rsc.org

In contrast, a convergent synthesis involves preparing the branches (or "dendrons") first. scholarsresearchlibrary.comchemrxiv.org These branches are purified independently and then attached to a multifunctional core in the final steps of the synthesis. uq.edu.aunih.gov This method produces a much more structurally homogeneous final product, as any errors in the synthesis of a branch are removed during its purification before the final assembly. uq.edu.au This strategy is highly applicable to the synthesis of peptide dendrimers, where peptide wedges are conjugated to cores like polyamidoamine (PAMAM) or poly-L-lysine (PLL), and for creating complex branched constructs like the target molecule H-Glu(Glu(Lys-OH)-OH)-OH. uq.edu.autandfonline.com For example, the dipeptide unit Glu-Lys could be synthesized and purified as a fragment before being coupled to the side chain of the primary glutamic acid residue.

Fragment Condensation for Multi-Component Assembly

Advanced Coupling Reagents and Reaction Conditions

The formation of the amide bond between two amino acids is the fundamental reaction in peptide synthesis. bachem.com This process involves the activation of a carboxyl group on one amino acid, which is then susceptible to nucleophilic attack by the amino group of another. bachem.com The choice of coupling reagent is critical to facilitate this reaction efficiently while minimizing side reactions, particularly racemization. bachem.combeilstein-journals.org For complex structures like branched peptides, the selection of reagents and conditions is even more crucial. rsc.orgadvancedchemtech.com

Historically, carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been popular choices. bachem.com However, their use can lead to side reactions and racemization. peptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-azabenzotriazole (HOAt) are often included. These additives react with the activated amino acid to form active esters, which then couple with the amine component with a lower risk of racemization. peptide.comuniurb.it

More recently, phosphonium (B103445) and aminium/uronium salt-based reagents have become the reagents of choice for many challenging syntheses, including the formation of sterically hindered and branched peptides. bachem.comrsc.org Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) offer high coupling efficiency and rapid reaction times. bachem.comrsc.org These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to proceed. bachem.com HATU, the HOAt-based uronium salt, is particularly effective for difficult couplings, including those involving N-methyl amino acids and for minimizing racemization. bachem.com

The synthesis of a branched peptide like this compound involves forming a peptide bond via the γ-carboxyl group of one glutamic acid and the ε-amino group of lysine (B10760008). This requires an orthogonal protection strategy, where different protecting groups are used for the α-amino/carboxyl groups and the side-chain functional groups, allowing for selective deprotection and coupling. rsc.org The choice of coupling reagent and reaction conditions must be carefully optimized to ensure the specific formation of the desired isopeptide linkage without side reactions at the α-positions.

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example(s) | Key Features | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can be problematic (e.g., DCU from DCC is poorly soluble). bachem.compeptide.com | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, less hazardous byproducts than original BOP reagent. bachem.compeptide.com Effective for sterically hindered couplings. peptide.com | None required |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very rapid and efficient coupling. bachem.comrsc.org HATU is superior for difficult sequences and minimizing racemization. bachem.com | None required |

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to accelerate the synthesis of peptides, including those with challenging sequences or complex structures. nih.govrsc.orgnih.gov The application of microwave energy can dramatically reduce the time required for both the coupling and deprotection steps in SPPS. nih.govnih.govsigmaaldrich.cn For instance, amino acid couplings can often be completed in as little as 5 minutes, and Fmoc deprotection in 3 minutes, compared to much longer times under conventional conditions. nih.gov

However, microwave heating is not a universal solution for all challenges in peptide synthesis. rsc.org The conditions may need to be carefully optimized for specific amino acids, such as Cysteine, Histidine, and Aspartic acid, to avoid side reactions like racemization or aspartimide formation. rsc.orgnih.gov For example, studies comparing conventional and microwave-assisted synthesis of a difficult peptide sequence showed that while microwave heating was generally effective, it presented challenges for the incorporation of Arginine, potentially due to the formation of γ-lactams during activation. sigmaaldrich.cn Combining microwave heating with other strategies, such as the use of pseudoproline dipeptides, can sometimes yield synergistic effects and improve synthetic outcomes. sigmaaldrich.cn

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted SPPS

| Parameter | Conventional Synthesis (Ambient Temp) | Microwave-Assisted Synthesis | Reference(s) |

|---|---|---|---|

| Coupling Time | 30-120 minutes | 5-15 minutes | nih.govnih.gov |

| Deprotection Time | 15-30 minutes | 3-5 minutes | nih.govnih.gov |

| Efficiency | Can be low for difficult sequences due to aggregation. | Generally higher, overcomes aggregation. | rsc.orgsigmaaldrich.cn |

| Crude Purity | Variable, often lower for complex peptides. | Often higher due to reduced side reactions and shorter reaction times. | nih.govsigmaaldrich.cn |

| Challenges | Long synthesis times, incomplete reactions. | Potential for side reactions (e.g., racemization, lactam formation) if not properly controlled; requires optimization for sensitive residues. | rsc.orgsigmaaldrich.cn |

Chemoenzymatic Synthesis of Peptide Linkages

Chemoenzymatic synthesis offers a highly specific and mild alternative for forming peptide bonds, particularly the isopeptide linkages found in complex structures. sigmaaldrich.comresearchgate.net This approach leverages the catalytic prowess of enzymes to create specific bonds that can be challenging to form through purely chemical methods.

A key class of enzymes used for this purpose is the transglutaminases (TGases). sigmaaldrich.comresearchgate.net TGases catalyze the formation of a γ-glutamyl-ε-lysine isopeptide bond by transferring the γ-carboxamide group of a peptide-bound glutamine residue to the primary amine of a lysine residue. researchgate.netnih.gov This high specificity makes them ideal for creating the precise linkage in molecules like this compound or for cross-linking proteins. researchgate.netinnospk.com Research has explored using various amino acid-derived donor and acceptor substrates to co-opt the natural activity of TGase for targeted dipeptide synthesis. researchgate.net

Another relevant enzyme is γ-glutamylcysteine synthetase, which naturally catalyzes the formation of a γ-glutamyl bond. tandfonline.com Studies on the enzyme from Proteus mirabilis have shown that while its specificity for L-glutamate is high, it can accept a variety of amino acids in place of L-cysteine, including L-lysine, to synthesize different γ-glutamylpeptides. tandfonline.com

Similarly, γ-glutamyltranspeptidases (GGT) can be used to synthesize γ-glutamyl peptides via a transpeptidation reaction. nih.govacs.org For example, the GGT from Escherichia coli has been used to synthesize γ-glutamylcarnosine. nih.gov The chemoenzymatic approach often involves a combination of chemical synthesis to create precursor fragments and an enzymatic step for the final, specific ligation. nih.govgoogle.com This strategy combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis, providing a powerful route to complex peptide constructs. nih.gov

Structural Characterization and Conformational Analysis of L Glutamyl L Glutamyl L Lysine and Analogous Peptides

Spectroscopic Probing of Secondary and Tertiary Structures

Spectroscopic techniques are indispensable tools for investigating the conformational states of peptides in various environments. nih.gov Methods such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (FTIR, Raman) provide detailed insights into the secondary and tertiary structures, offering a window into the peptide's folding and environmental responses.

Circular Dichroism (CD) Spectroscopy for Helicity and Sheet Content

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure content of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation, allowing for the estimation of the percentage of α-helix, β-sheet, and random coil structures. yosef-scolnik.com

While specific CD studies on H-Glu(Glu(Lys-OH)-OH)-OH are not extensively documented, research on analogous peptides containing the Glu-Glu-Lys motif provides significant insights. A study on neurofilament C-terminal fragments, specifically the peptide NF-M17 (H-(Glu-Glu-Lys-Gly-Lys-Ser-Pro-Val-Pro-Lys-Ser-Pro-Val-Glu-Glu-Lys-Gly)-OH), utilized CD spectroscopy to monitor conformational changes induced by metal ion binding. nih.gov The binding of Al³⁺ to the phosphorylated version of this peptide fragment triggered a significant conformational transition, leading to a structure with a high content of β-pleated sheets, which eventually resulted in precipitation. nih.gov This finding suggests that peptides with the Glu-Glu-Lys sequence possess a propensity to adopt β-sheet structures under specific environmental conditions, a characteristic that could be relevant for the conformational behavior of this compound.

Table 1: Conformational Changes in a Glu-Glu-Lys Containing Peptide Analog (NF-M17) Observed by CD Spectroscopy

| Condition | Dominant Conformation | Observation | Source |

|---|---|---|---|

| Unphosphorylated peptide + Al³⁺ | No significant change | The peptide did not exhibit a major conformational shift upon Al³⁺ binding. | nih.gov |

| Phosphorylated peptide + Al³⁺ | β-pleated sheet | A significant conformational change to a β-sheet structure was induced. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. digitellinc.commdpi.com By analyzing parameters such as nuclear Overhauser effects (NOEs), J-coupling constants, and chemical shifts, it is possible to define the dihedral angles of the peptide backbone and the spatial proximity of atoms, ultimately leading to a detailed conformational model. digitellinc.com Techniques like 2D-NOESY and 2D-ROESY are particularly crucial for identifying protons that are close in space, providing the distance restraints necessary for structure calculation. digitellinc.com

Table 2: Typical ¹H NMR Chemical Shift Ranges (in ppm) for Glutamic Acid and Lysine (B10760008) Residues in Peptides

| Amino Acid | Proton | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Glutamic Acid (Glu) | αH | 4.29 |

| βH | 2.04, 2.12 | |

| γH | 2.35 | |

| Lysine (Lys) | αH | 4.36 |

| βH | 1.89 | |

| γH | 1.71 | |

| δH | 1.52 | |

| εH | 3.02 |

Note: Values are reference shifts for the central residue in a model tripeptide and can vary based on neighboring residues, solvent, pH, and temperature. uzh.ch

Vibrational Spectroscopy (FTIR, Raman) for Peptide Bond Environments

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the secondary structure and hydrogen bonding of peptides. gatewayanalytical.comunifr.ch These techniques probe the vibrational modes of the peptide backbone, with the Amide I band (1600-1700 cm⁻¹, primarily C=O stretching) being the most sensitive to secondary structure. leibniz-fli.de The Amide II (1500-1600 cm⁻¹) and Amide III (1200-1300 cm⁻¹) bands also provide complementary structural information. leibniz-fli.deresearchgate.net

Different secondary structures give rise to characteristic Amide I frequencies. For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets are characterized by a major band between 1620-1640 cm⁻¹ and often a minor higher frequency band around 1680-1690 cm⁻¹. leibniz-fli.de Random coil conformations are usually associated with a band near 1645 cm⁻¹. leibniz-fli.de Raman spectroscopy is complementary to FTIR, as it is particularly sensitive to homo-nuclear bonds and less susceptible to interference from water, making it a powerful tool for studying peptides in aqueous solutions. gatewayanalytical.com In addition to backbone vibrations, the side chains of certain amino acids, including glutamic acid and lysine, have absorbances in the mid-IR region that can be analyzed. leibniz-fli.de

Table 3: Characteristic Infrared (FTIR) Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| α-Helix | 1650 - 1658 | C=O stretch |

| β-Sheet | 1620 - 1640 | C=O stretch |

| β-Turn | 1660 - 1685 | C=O stretch |

| Random Coil | ~1645 | C=O stretch |

Source: Based on established correlations in protein and peptide spectroscopy. leibniz-fli.de

Advanced Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is a cornerstone of proteomics and peptidomics, offering high sensitivity for determining the molecular weight and sequence of peptides. rockefeller.edu Coupled with fragmentation techniques (tandem MS or MS/MS), it can provide definitive structural proof.

De Novo Sequencing of Peptide Fragments

De novo sequencing is the process of deducing a peptide's amino acid sequence directly from its tandem mass spectrum without relying on a sequence database. wikipedia.orgnih.gov This method is invaluable for identifying novel or modified peptides. During MS/MS, a specific peptide ion (the precursor ion) is isolated and fragmented, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at specific bonds, generating a series of fragment ions. The two major types of fragment ions are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. wikipedia.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be pieced together.

For this compound (Molecular Formula: C₁₆H₂₈N₄O₈; Molecular Weight: 404.20 g/mol ), a theoretical fragmentation table can be constructed to predict the expected b- and y-ions that would be observed in an MS/MS experiment. This serves as a reference for empirical identification.

Table 4: Theoretical MS/MS Fragmentation Pattern for this compound

| Fragment | Sequence | Calculated Mass (m/z) | Fragment | Sequence | Calculated Mass (m/z) |

|---|---|---|---|---|---|

| b₁ | Glu | 130.05 | y₁ | Lys | 147.11 |

| b₂ | Glu-Glu | 259.10 | y₂ | Glu-Lys | 276.15 |

| y₃ | Glu-Glu-Lys | 405.20 |

Note: Masses are for singly charged [M+H]⁺ ions. The fragmentation of the branched structure can be complex, and this table represents a simplified linear model for illustrative purposes.

Biophysical Techniques for Conformational Dynamics

A comprehensive understanding of a peptide's function requires looking beyond static structures to its conformational dynamics. nih.govmdpi.com Peptides are often flexible molecules that can adopt a range of conformations in response to their environment. researchgate.net A variety of biophysical techniques are employed to study these dynamics. rsc.org

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| L-Glutamyl-L-glutamyl-L-lysine |

| γ-L-Glutamyl-L-glutamyl-L-lysine |

| NF-M17 |

| Aluminum ion (Al³⁺) |

| Calcium ion (Ca²⁺) |

| Glutamic Acid (Glu) |

Computational Approaches and Bioinformatic Analysis in Peptide Research

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, providing a "computational microscope" to view the time-evolution of molecular motions. qut.edu.aumdpi.com For a flexible and complex molecule like H-Glu(Glu(Lys-OH)-OH)-OH, MD simulations are essential for exploring its vast conformational landscape. soton.ac.uk The simulation process involves calculating the forces between atoms and using them to solve Newton's equations of motion, thereby generating a trajectory of atomic positions and velocities over time. qut.edu.au

| Component | Description | Common Examples/Choices |

|---|---|---|

| Force Field | A set of functions and parameters used to calculate the potential energy of the system's atoms. The choice of force field is critical for simulation accuracy. | AMBER, CHARMM, GROMOS, OPLS aip.org |

| Water Model | Represents the solvent, which is crucial for accurately simulating a peptide's behavior in a biological context. | TIP3P, SPC/E, TIP4P |

| Simulation Engine | Software that performs the calculations for the MD simulation. | GROMACS, AMBER, NAMD, OpenMM |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, or Pressure) of the simulation. | NPT (Isothermal-isobaric) is common for simulating biological systems under realistic conditions. |

Enhanced Sampling Methods for Peptide Flexibility

Due to their inherent flexibility, peptides like this compound can become trapped in local energy minima during conventional MD simulations, preventing a thorough exploration of their conformational space. soton.ac.ukarxiv.org Enhanced sampling methods have been developed to overcome these high-energy barriers and accelerate conformational sampling. nih.govsciopen.com

Replica Exchange Molecular Dynamics (REMD) is a widely used technique where multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.govtandfonline.com By allowing exchanges between these replicas, conformations from high-temperature simulations (which can easily cross energy barriers) can propagate to the lower, reference temperature, thus enhancing sampling efficiency. nih.govtandfonline.com Another powerful method is Metadynamics, which discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential to the simulation. arxiv.orgsciopen.com These methods would be invaluable for building a comprehensive picture of the conformational equilibrium of this compound, which is crucial for understanding its binding capabilities and potential biological roles. soton.ac.uk

Peptide Docking and Binding Site Prediction

To investigate the potential function of this compound, it is essential to identify its likely biological partners and predict how it interacts with them. Peptide docking is a computational technique used to predict the bound conformation and binding affinity of a peptide to a protein receptor. arxiv.org This process is challenging due to the peptide's flexibility. arxiv.orgrsc.org

Docking algorithms for this compound would involve sampling a vast number of possible orientations and conformations of the peptide within the binding site of a target protein. The resulting poses are then scored using functions that estimate the binding free energy. Software like HADDOCK, AutoDock, GOLD, and the Rosetta suite (specifically FlexPepDock) are commonly used for this purpose. cam.ac.uknih.gov Furthermore, tools like PEP-SiteFinder can be used for "blind docking" to identify potential binding patches on a protein's surface when the interaction site is unknown. univ-paris-diderot.fr Successful docking could provide a structural hypothesis for the peptide's mechanism of action, guiding further experimental validation.

| Software/Server | Primary Application | Key Feature |

|---|---|---|

| HADDOCK | Protein-peptide and protein-protein docking | Integrates experimental data as restraints to guide the docking process. |

| Rosetta FlexPepDock | High-resolution peptide-protein docking and refinement | Allows for full flexibility of the peptide backbone and side chains. nih.gov |

| AutoDock | Small molecule and peptide docking | Widely used for its scoring functions and search algorithms like the Lamarckian Genetic Algorithm. |

| GOLD | Protein-ligand docking | Employs a genetic algorithm for flexible ligand docking and offers multiple scoring functions. cam.ac.uk |

| InterPep2 | Global peptide-protein docking | Uses interaction surface templates from known protein-protein interfaces. nih.gov |

| PEP-SiteFinder | Blind peptide binding site prediction | Identifies candidate binding regions on a protein surface without prior knowledge. univ-paris-diderot.fr |

Rational Peptide Design and Sequence Optimization Algorithms

Rational design uses structural and functional knowledge to create new peptides with desired properties. researchgate.netnih.gov For this compound, insights gained from MD simulations and docking studies could form the basis for designing new analogues. For instance, if a specific lysine (B10760008) residue is predicted to be crucial for binding to a target, an algorithm could explore substituting other amino acids at different positions to optimize secondary interactions and improve binding affinity or specificity. units.it

Computational protocols, often employing genetic algorithms or Monte Carlo methods, can systematically explore the vast sequence and conformational space to identify promising candidates. units.ituniri.hr These algorithms iteratively introduce mutations (e.g., substituting an amino acid), evaluate the "fitness" of the new peptide using a scoring function (often based on predicted binding energy), and select the best candidates for the next round of optimization. units.it This in silico evolution can screen millions of potential peptide variants, drastically reducing the number of molecules that need to be synthesized and tested experimentally. researchgate.net

Machine Learning and Artificial Intelligence for Peptide Structure and Function Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized peptide research. rsc.orgfrontiersin.orgfrontiersin.org These methods learn complex patterns from large datasets of known peptides to make predictions about new sequences. uniri.hr For this compound, ML models could be used to predict a wide range of properties without the need for time-consuming simulations or experiments. frontiersin.org

Given its amino acid sequence and structure, various ML models could predict its potential biological activities (e.g., antimicrobial, anticancer, immunomodulatory), physicochemical properties like solubility and stability, or its ability to penetrate cell membranes. frontiersin.orgfrontiersin.org Advanced deep learning architectures, such as graph neural networks that can interpret molecular structures directly, are becoming increasingly powerful for these tasks. researchgate.netrsc.org While traditional ML models often rely on sequence-based features, newer models can incorporate 3D structural information, making them more robust and accurate. arxiv.orgrsc.org

Bioinformatic Databases and Tools for Peptide Sequence and Structure Analysis

Bioinformatic resources are indispensable for placing this compound in a broader biological context. Large-scale databases are repositories of sequence, structure, and functional information that can be searched to find related molecules.

A researcher studying this compound might search for its unique γ-glutamyl-lysine isopeptide bond linkage in protein databases like UniProt or structure databases like the Protein Data Bank (PDB) to see where this motif naturally occurs and in what functional context. nih.gov Specialized peptide databases like PepBank, Norine (for non-ribosomal peptides), and PepBDB (for peptide-protein interactions) are also valuable resources. nih.govuniv-lille.froup.com Sequence analysis tools like BLAST could identify proteins with sequence homology to the peptide's constituent parts. Servers like RELIC provide a suite of tools for analyzing combinatorial peptide libraries, which could be useful in the context of rational design experiments. nih.gov

| Database/Tool | Description | Relevance to this compound |

|---|---|---|

| UniProt | A comprehensive, high-quality resource of protein sequence and functional information. | Searching for proteins containing γ-glutamyl-lysine linkages to understand their biological roles. nih.gov |

| Protein Data Bank (PDB) | The primary global archive of 3D structural data of biological macromolecules. | Finding experimental structures of proteins that might interact with similar peptide motifs. univ-lille.fr |

| PepBank | A database of peptides compiled from text mining of literature and public sources. nih.gov | Searching for peptides with similar sequences or known activities. |

| Norine | A database dedicated to non-ribosomal peptides (NRPs) and their annotations. univ-lille.fr | Investigating if similar branched or modified peptide structures exist as natural products. |

| PepLab | A platform with a database of food-derived bioactive peptides and analysis tools. mdpi.com | Analyzing physicochemical characteristics and predicting potential bioactivities. |

| BLAST | (Basic Local Alignment Search Tool) Finds regions of similarity between biological sequences. | Identifying proteins or peptides with sequence similarity to the Glu-Glu-Lys motif. |

Molecular Interactions and Biological Recognition Mechanisms of L Glutamyl L Glutamyl L Lysine

Investigation of Peptide-Protein Binding Specificity and Affinity

The binding of L-Glutamyl-L-glutamyl-L-lysine to proteins is a critical aspect of its biological function. This interaction is governed by the principles of molecular recognition, where the peptide's structure and chemical properties determine its affinity and specificity for a particular protein partner.

The specificity and strength of peptide-protein interactions are fundamentally governed by a combination of electrostatic and hydrophobic forces. core.ac.uk The charge distribution across the L-Glutamyl-L-glutamyl-L-lysine molecule plays a pivotal role in its binding characteristics. The two glutamic acid residues contribute negative charges at physiological pH, while the lysine (B10760008) residue provides a positive charge. This zwitterionic nature allows for the formation of salt bridges, which are strong non-covalent interactions between ionized sites, contributing significantly to the stability of protein conformations. uobaghdad.edu.iq

The arrangement of these charged groups on the peptide's surface creates a specific electrostatic potential that can be recognized by complementary charged regions on a protein's surface. Studies on various protein complexes have underscored the importance of surface charge characteristics in molecular interactions. core.ac.uk In human ubiquitin, for instance, charged amino acids like lysine and glutamate (B1630785) are highly abundant on the protein surface and are often found in close proximity, suggesting their role in guiding intermolecular interactions. mdpi.com

Interaction with Cellular Components and Extracellular Matrix Analogs

L-Glutamyl-L-glutamyl-L-lysine and related structures, particularly the ε-(γ-glutamyl)-lysine isopeptide bond, are integral to the structure and function of the extracellular matrix (ECM). This isopeptide bond is formed by the action of transglutaminase enzymes, which create covalent cross-links between glutamine and lysine residues of proteins. acs.orgnih.gov This cross-linking is vital for the stabilization of ECM components like collagen, fibronectin, and other protein-rich structures. nih.gov

The stability of these cross-links against enzymatic and chemical degradation is crucial for maintaining the structural integrity of tissues, especially those under mechanical stress. Tissue transglutaminase (TG2) is a key enzyme in this process and can cross-link a variety of ECM proteins, including collagen, elastin, and fibronectin. nih.gov TG2 itself has a high binding affinity for fibronectin, an interaction important for cell adhesion and spreading. nih.govnih.gov The formation of these ε-(γ-glutamyl)-lysine bonds increases dramatically during tissue wounding, contributing to the stability of the newly formed matrix.

The interaction is not limited to the ECM. Inside cells, the presence of ε-(γ-glutamyl)-lysine cross-linked peptides suggests that intracellular transglutaminase activity, although generally considered low under normal physiological conditions, does occur. acs.org

Receptor Binding Studies and Ligand-Receptor Complex Formation

While specific receptor binding studies for the free tripeptide L-Glutamyl-L-glutamyl-L-lysine are not extensively detailed in the provided search results, the fundamental components of the peptide are known to interact with various receptors. Glutamic acid is a well-known excitatory neurotransmitter that activates both ionotropic and metabotropic glutamate receptors. drugbank.com Lysine-containing peptides are also involved in receptor interactions. For example, a synthetic peptide containing the sequence HHLGGAKQAGDV, which includes lysine and glutamic acid, has been shown to interact with the integrin receptor αIIbβ3. nih.gov

Integrins are a major class of receptors that bind to ECM components. frontiersin.org Four different integrin heterodimers (α1β1, α2β1, α10β1, and α11β1) are known to bind collagen, a protein whose stability is reinforced by ε-(γ-glutamyl)-lysine cross-links. frontiersin.org The binding of collagen to these receptors can trigger cellular responses like adhesion, migration, and proliferation. frontiersin.org

Furthermore, γ-glutamyl peptides have been identified as allosteric modulators of calcium-sensing receptors (CaSRs), suggesting a potential role for L-Glutamyl-L-glutamyl-L-lysine or similar structures in receptor modulation. medchemexpress.commdpi.com The formation of ligand-receptor complexes is a critical step in signal transduction, and the structural features of L-Glutamyl-L-glutamyl-L-lysine make it a candidate for such interactions, although further research is needed to elucidate its specific receptor targets and the nature of the resulting complexes.

Modulation of Enzyme Activity by Peptide Substrates or Inhibitors

L-Glutamyl-L-glutamyl-L-lysine and its constituent amino acids can act as substrates or modulators for various enzymes. The ε-(γ-glutamyl)-lysine isopeptide, which represents a cross-linked form of glutamine and lysine, is a product of transglutaminase activity. acs.orgnih.gov Transglutaminases, such as tissue transglutaminase (TG2) and the blood-clotting enzyme Factor XIIIa, catalyze the formation of these stable bonds. nih.govnih.gov

Conversely, the breakdown of these cross-links is also an important biological process. An enzyme known as γ-glutamylamine cyclotransferase is involved in the metabolism of ε-(L-γ-glutamyl)-L-lysine. nih.govnih.gov This enzyme exhibits specificity for its substrate, converting L-γ-glutamylamines into free amines and 5-oxo-L-proline. nih.govnih.gov

Peptides containing lysine and glutamic acid can also act as inhibitors of certain enzymes. For instance, inhibitors of lysine biosynthesis in bacteria are being explored as potential antibiotics. bristol.ac.uk Peptide substrate analogues have been shown to be competitive inhibitors of enzymes in this pathway. bristol.ac.uk Additionally, γ-glutamyl transpeptidases (GGTs) are enzymes that can utilize γ-glutamyl compounds as donor substrates to synthesize new peptides. frontiersin.org These enzymes can transfer the γ-glutamyl moiety to various amino acids and peptides, and monomeric L-lysine has been reported as a good acceptor. frontiersin.org

Advanced Research Applications and Methodological Contributions of L Glutamyl L Glutamyl L Lysine

Peptide Building Blocks for Functional Biomaterials

Peptides are increasingly recognized as superior building blocks for creating "smart" or functional biomaterials due to their biocompatibility, chemical tunability, and capacity for self-assembly into well-defined nanostructures. researchgate.net Within this class of molecules, sequences containing glutamic acid (Glu) and lysine (B10760008) (Lys) are particularly valuable. The electrostatic interactions between the negatively charged carboxyl groups of glutamic acid and the positively charged amino group of lysine are powerful driving forces in the programmed assembly of peptide-based materials. nih.gov This interaction is a key strategy exploited in the design of self-assembling peptides (SAPs) for applications ranging from tissue engineering to regenerative medicine. nih.goveurekalert.orgtitech.ac.jp Researchers have designed various peptide sequences where the inclusion of Glu and Lys residues is critical for forming specific secondary structures, such as β-sheets or α-helices, which are prerequisites for their assembly into larger, functional architectures. researchgate.neteurekalert.orgrsc.org

The process of self-assembly for peptides containing glutamic acid and lysine is a prime example of molecular engineering. These peptides, often designed to be amphiphilic, feature distinct hydrophobic and hydrophilic domains. eurekalert.orgtitech.ac.jp The hydrophilic face frequently contains alternating glutamic acid and lysine residues. eurekalert.orgtitech.ac.jp Under specific environmental conditions, such as physiological pH, the electrostatic attraction between the oppositely charged Glu and Lys residues guides the peptides to arrange into ordered structures like β-sheets. eurekalert.orgrsc.org These sheets then serve as the fundamental units that assemble into more complex nanostructures, such as nanofibers, nanoribbons, or nanotubes. nih.govrsc.org

When a sufficient concentration of these nanofibers is present in an aqueous solution, they can become physically cross-linked and intertwined, trapping large amounts of water to form a hydrogel. nih.govrsc.org These hydrogels are soft, hydrated materials that mimic the natural extracellular matrix (ECM), making them excellent candidates for biomedical applications like 3D cell culture and tissue scaffolding. nih.govfrontiersin.org The mechanical properties of these hydrogels can often be tuned by altering the peptide sequence or environmental triggers like pH or the addition of ions. nih.govacs.org

Table 1: Self-Assembling Peptides Containing Glu and Lys Residues

| Peptide Sequence/Type | Driving Forces for Assembly | Resulting Nanostructure/Material | Key Findings |

|---|---|---|---|

| EAK16-II | Complementary electrostatic interactions (Glu-Lys), hydrophobic interactions, hydrogen bonding | Antiparallel β-sheets, nanofibers, hydrogels | Electrostatic interactions guide the peptide into a β-sheet structure, which is stabilized by hydrophobic forces, leading to nanofiber and hydrogel formation. rsc.org |

| Y15 (alternating Tyr, Glu, Lys) | Hydrophobic and aromatic interactions (Tyr), electrostatic interactions (Glu-Lys) | Amphiphilic β-strands, fibrous structures | Designed from scratch, this peptide rapidly self-assembles at low concentrations into β-sheet structures, forming fibers both in vitro and in living cells. eurekalert.orgtitech.ac.jp |

| Fmoc-Leu and Fmoc-Lys (Co-assembly) | π-π stacking (Fmoc groups), electrostatic interactions (Lys-Leu) | Twisted nanoribbons, hydrogel | Co-assembly of two modified amino acids creates a stable, self-supporting hydrogel with potential antibacterial applications. researchgate.net |

| MBG-1 (H-Phe-Glu-Phe-Gln-Phe-Lys-OH) | Ionic self-complementarity (Glu-Lys), β-sheet formation | Nanofibers, larger bundles, hydrogel | This small hexapeptide was rationally designed to form a hydrogel suitable for controlled drug release, demonstrating the power of tunable ionic interactions. researchgate.net |

Probing Biochemical Pathways and Cellular Signaling

The isopeptide bond formed between glutamic acid and lysine is not just a tool for material science; it is also a key post-translational modification found in biology. The enzyme tissue transglutaminase (tTg) catalyzes the formation of a highly stable ε-(γ-glutamyl)lysine crosslink between proteins. chemsrc.commedchemexpress.com This process is crucial for stabilizing the extracellular matrix (ECM). chemsrc.commedchemexpress.com

In pathological conditions, the activity of tTg and the abundance of ε-(γ-glutamyl)lysine crosslinks can be altered. For instance, in diabetic nephropathy and some forms of glaucoma, elevated levels of tTg lead to increased formation of these crosslinks in tissues. chemsrc.commedchemexpress.com Studying peptides like H-Glu(Lys-OH)-OH and their formation provides a direct way to probe the activity of tTg and understand its role in disease progression. chemsrc.cominnospk.com These peptides serve as markers and research tools to investigate cellular signaling cascades and metabolic pathways associated with tissue fibrosis and damage. cymitquimica.comcymitquimica.com Research in this area has identified the accumulation of εN-(γ-L-Glutamyl)-L-lysine in the cerebrospinal fluid and brain regions of patients with Huntington's Disease, suggesting its potential as a biomarker or a contributor to neurodegenerative processes. innospk.com

Development of Biochemical Probes and Assays

The unique chemical properties of glutamic acid and lysine make them ideal components for the construction of sophisticated biochemical probes. By chemically attaching fluorescent molecules to specific residues within a peptide, scientists can create powerful tools for studying biological processes in real-time.

A prominent application is in the design of Förster Resonance Energy Transfer (FRET) probes. In a typical design, a fluorescent donor molecule (like EDANS) is attached to a glutamic acid residue, and a quencher molecule (like DABCYL) is attached to a nearby lysine residue within the same peptide. chemimpex.comchemimpex.com When the peptide is intact, the quencher dampens the signal from the donor. However, if the peptide is cleaved by a specific enzyme (e.g., a protease), the donor and quencher are separated, resulting in a measurable increase in fluorescence. chemimpex.com This "light-up" mechanism allows for highly sensitive detection of enzyme activity.

Another strategy involves using fluorescently labeled peptides in fluorescence polarization (FP) assays. In one example, a probe named TMR-X-Lys-urea-Glu was synthesized to identify inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), a target in prostate cancer and neurological disorders. researchgate.net When the small, rapidly tumbling probe binds to the large GCPII enzyme, its rotation slows, and the polarization of its fluorescence increases, providing a robust signal for a high-throughput screening assay. researchgate.net

Table 2: Biochemical Probes Based on Glu-Lys Peptide Scaffolds

| Probe Name/Sequence | Principle of Detection | Target/Application | Reference |

|---|---|---|---|

| H-Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)-OH | FRET (Fluorescence Resonance Energy Transfer) | Protease activity assays, biomolecular interactions | chemimpex.com |

| H-Glu(EDANS)-Lys-Pro-Ala-Lys-Phe-Phe-Arg-Leu-Lys(DABCYL)-NH2 | FRET | Enzyme activity, protein interactions, diagnostic assays | chemimpex.com |

| TMR-X-Lys-urea-Glu (TMRGlu) | Fluorescence Polarization (FP) | High-throughput screening for inhibitors of Glutamate Carboxypeptidase II (GCPII) | researchgate.net |

| Ac-Glu(O-Bzl)-Lys(Ac)-Hyp(Bzl)-Abu-ACC | Fluorogenic Substrate | Activity probe for Proteinase 3 (PR3), a neutrophil serine protease | pnas.org |

Insights into Immunological Responses and Epitope Mimicry

The concept of "molecular mimicry," where a component of a pathogen resembles a host molecule, is a key mechanism in understanding infection-triggered autoimmunity. asm.orgmit.edu Synthetic peptides containing glutamic acid and lysine are instrumental in studying these phenomena. They can be designed to mimic specific epitopes—the parts of an antigen recognized by the immune system.

For example, research has shown that a defined peptide sequence can mimic the side-chain epitope on the complex antigen (Tyr,Glu)-Ala-Lys. nih.gov This synthetic peptide was able to bind to the same antibodies and induce a similar primary immune response as the much larger, more complex antigen, demonstrating its utility in dissecting the specific components of an immune response. nih.gov The ability to create peptides that mimic natural T-cell or B-cell epitopes allows researchers to investigate the activation of specific lymphocyte populations and to understand how autoimmune responses against host tissues, such as in rheumatoid arthritis, might be initiated by a bacterial protein. nih.govnih.gov The defined charge and structure provided by Glu-Lys pairs can be critical for achieving the necessary conformation to be recognized by specific antibodies or T-cell receptors. frontiersin.orgsemanticscholar.org

Table 3: Glu-Lys Containing Peptides in Epitope Mimicry

| Mimicking Peptide/Antigen | Original Epitope/Context | Immunological Finding | Reference |

|---|---|---|---|

| TG4 Peptide | Side-chain epitope on the multideterminant antigen (Tyr,Glu)-Ala-Lys [(T,G)-A-L] | The peptide mimics the epitope that induces the dominant primary antibody response to (T,G)-A-L, helping to define the specific molecular interactions involved. | nih.gov |

| M5 Protein Peptides (e.g., Gln-Lys-Ser-Lys-Gln) | Human cardiac myosin | An M protein peptide from group A streptococci mimics a B-cell epitope on myosin, providing a molecular basis for antibody cross-reactivity in acute rheumatic fever. | asm.org |

| CHR Mimetic Peptides | HIV C-terminal heptad repeat (CHR) | Introducing Glu-Lys salt bridges into a peptide mimicking an HIV protein fragment increased its helical structure, stability, and antiviral activity. | frontiersin.org |

Designing Components for Drug Delivery Systems (Research Phase)

The self-assembling properties of peptides containing glutamic acid and lysine are being actively researched for applications in advanced drug delivery systems. The hydrogels formed by these peptides are particularly promising as depots for the controlled and sustained release of therapeutic agents. nih.govfrontiersin.org

A notable example is the rational design of a small, six-amino-acid peptide, H-Phe-Glu-Phe-Gln-Phe-Lys-OH (MBG-1). researchgate.net This peptide was specifically engineered to be ionic and self-complementary, with the terminal Glu and Lys residues providing the charges needed to drive its assembly into a hydrogel under physiological conditions. researchgate.net The resulting hydrogel was shown to successfully encapsulate model drugs and release them over an extended period. researchgate.net The small size of this hexapeptide makes it attractive for potential large-scale synthesis. researchgate.net

The research in this area focuses on leveraging the peptide's structure to control the drug release kinetics. The fibrillar network of the hydrogel physically entraps drug molecules, and their release is governed by diffusion through the matrix. By modifying the peptide sequence, researchers can tune the density and properties of the hydrogel network, thereby tailoring the release profile for a specific therapeutic application. frontiersin.orgresearchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| H-Glu(Glu(Lys-OH)-OH)-OH | L-Glutamyl-L-glutamyl-L-lysine |

| H-Glu(Lys-OH)-OH | γ-Glu-ε-Lys, Epsilon-(gamma-glutamyl)-lysine |

| H-Lys-Glu-OH | Lysylglutamic acid |

| (T,G)-A-L | (Tyr,Glu)-Ala-Lys |

| MBG-1 | H-Phe-Glu-Phe-Gln-Phe-Lys-OH |

| TMRGlu | TMR-X-Lys-urea-Glu |

| EDANS | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid |

Future Directions and Emerging Research Paradigms for L Glutamyl L Glutamyl L Lysine Research

Integration of High-Throughput Synthesis and Screening Technologies

The exploration of the vast chemical space surrounding L-Glutamyl-L-glutamyl-L-lysine and its analogs is being revolutionized by high-throughput synthesis and screening (HTS) methodologies. These technologies allow for the rapid generation and evaluation of large libraries of related peptides, accelerating the discovery of novel compounds with desired biological activities.

High-Throughput Synthesis:

Modern peptide synthesis has moved beyond traditional, one-at-a-time approaches. Automated solutions and robotic workstations are now capable of simultaneous multiple peptide synthesis, enabling the creation of extensive peptide libraries in a fraction of the time. springernature.com Techniques such as solid-phase peptide synthesis on cellulose (B213188) discs or other supports allow for parallel synthesis under continuous flow conditions. springernature.com These methods are not only efficient but can also be adapted for laboratories with limited budgets. springernature.com

The development of tag-free technology platforms for the synthesis of cyclic peptide libraries in solution further expands the toolkit for generating diverse molecular structures. bohrium.com This approach facilitates the creation of macrocyclic peptide libraries and the incorporation of a wide variety of amino acids. bohrium.com

High-Throughput Screening:

Once synthesized, these peptide libraries can be rapidly screened for biological activity using a variety of HTS assays. For instance, libraries of tyrocidine A analogues have been successfully screened for antibacterial activity in 96-well plates. nih.gov The identity of the active peptides can then be determined using techniques like partial Edman degradation/mass spectrometry. nih.gov

Screening methodologies can be either on-bead or in-solution, allowing for the rapid assessment of entire libraries against macromolecular targets. nih.gov For peptides of varying lengths, such as di-, tri-, and pentapeptides, high-throughput coarse-grained methods can be used to exhaustively calculate properties like Young's modulus for all self-assembling sequences. arxiv.org

Advancements in Hybrid Computational-Experimental Approaches for Peptide Design

The design of novel peptides with specific functions is increasingly benefiting from the synergy between computational modeling and experimental validation. biophysics.orgunits.it These hybrid approaches are paving the way for the rational design of peptides like L-Glutamyl-L-glutamyl-L-lysine with enhanced properties.

Computational Design and Modeling:

In Silico Panning and Sequence Optimization: Computational techniques can describe binding mechanisms at an atomic level, allowing for the rational supervision of peptide properties. units.it Methods like in silico panning with structural information and genetic algorithms for sequence optimization are being employed to design peptides with high affinity for their targets. units.it

AI and Machine Learning: The biopharmaceutical industry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to explore the vast chemical space for biomolecular engineering. biophysics.org These technologies can predict how peptides will behave and interact with other molecules, aiding in the design of peptides that target specific disease pathways. biophysics.org However, a challenge in applying AI to peptide research is that peptide datasets are often much smaller than those for proteins, making it more difficult to build relevant AI representations. cecam.org

Molecular Dynamics Simulations: Techniques like molecular dynamics simulations and quantum mechanical modeling are central to optimizing peptide stability, bioavailability, and receptor binding affinity. mdpi.com

Experimental Validation:

Computational predictions are validated and refined through experimental techniques. High-throughput methods for determining binding affinities, such as microfluidic-based approaches, provide crucial data to feed and improve machine learning models. frontiersin.org The combination of computational design with experimental validation allows for a more efficient and targeted approach to peptide engineering.

Rational Engineering for Enhanced Specificity and Stability

A significant hurdle in the therapeutic application of peptides is their often-poor stability and specificity. Rational engineering strategies are being developed to overcome these limitations. rsc.org

Enhancing Stability:

Chemical Modifications: Several strategies are employed to increase the proteolytic stability of peptides. These include head-to-tail cyclization, restricting conformational freedom through covalent stitching, and incorporating D-amino acids into the native L-peptide sequence. rsc.org

Peptidomimetics: This approach involves the design and synthesis of metabolically stable peptide analogs that mimic or block the function of natural peptides. the-scientist.com Peptidomimetics can extend the range of amino acid sequences that can be incorporated into engineered proteins. the-scientist.com

Improving Specificity:

Rational design allows for the targeted modification of peptides to enhance their binding specificity. mdpi.com By understanding the structure-function relationship of a peptide, specific amino acid substitutions can be made to improve its interaction with its intended target while minimizing off-target effects. For example, rationally designed peptides have been successfully used to create sensors with high specificity for detecting explosives. mdpi.com

Exploration of Novel Biological Roles and Molecular Targets

While some biological activities of γ-glutamyl peptides are known, there is still much to uncover about the specific roles and molecular targets of L-Glutamyl-L-glutamyl-L-lysine.

Known Biological Context:

γ-Glutamyl Peptides and Metabolism: γ-Glutamyl peptides are involved in the metabolism of glutathione (B108866), a key antioxidant in the body. nih.gov The enzyme γ-glutamyltransferase (GGT) plays a crucial role by catalyzing the transfer of the γ-glutamyl group from glutathione and other γ-glutamyl peptides to amino acids or other peptides. nih.gov This process is important for cellular detoxification and maintaining redox homeostasis.

Neurological Significance: The isodipeptide N(epsilon)-(gamma-L-glutamyl)-L-lysine has been found in increased levels in the cerebrospinal fluid of patients with Huntington's disease, suggesting a potential role for transglutaminase activity in the pathology of the disease. nih.gov

Future Research Directions:

Future research will likely focus on several key areas:

Identifying Novel Receptors and Signaling Pathways: A primary goal is to identify the specific receptors and signaling pathways that are modulated by L-Glutamyl-L-glutamyl-L-lysine. This could reveal new therapeutic targets for a range of diseases.

Investigating a Broader Range of Biological Systems: The effects of this tripeptide need to be explored in a wider array of biological contexts, including different cell types, tissues, and disease models. This could uncover previously unknown functions.

Understanding the Role in Disease: Further investigation is needed to understand the precise role of L-Glutamyl-L-glutamyl-L-lysine and related peptides in various pathological conditions, which could lead to the development of novel diagnostic markers or therapeutic interventions.

Table of Research Findings on γ-Glutamyl Peptides:

| Research Area | Key Findings | Citations |

| Metabolism | γ-Glutamyl peptides are key players in glutathione metabolism, mediated by the enzyme γ-glutamyltransferase (GGT). | nih.gov |

| Taste Perception | Certain γ-glutamyl peptides are responsible for the "kokumi" taste sensation and can enhance the palatability of food. | mdpi.comtandfonline.com |

| Neurological Disorders | Elevated levels of N(epsilon)-(gamma-L-glutamyl)-L-lysine have been observed in the cerebrospinal fluid of Huntington's disease patients. | nih.gov |

| Enzymatic Synthesis | γ-Glutamyl peptides can be synthesized enzymatically using enzymes like γ-glutamyl transpeptidase and glutaminase (B10826351). | tandfonline.comresearchgate.net |

Q & A

Q. What are the established synthetic routes for H-Glu(Glu(Lys-OH)-OH)-OH, and what challenges are associated with its synthesis?

- Methodological Answer : The synthesis of branched peptides like this compound often involves stepwise coupling of protected amino acids. For example, coupling γ-glutamyl residues requires mild basic conditions (e.g., saturated NaHCO₃ instead of NaOH) to prevent ester hydrolysis during the reaction . Post-coupling, cyclization under nitrogen with reagents like PCl₃ minimizes side reactions with moisture . Purification via flash column chromatography in open air yields products with 50–60% efficiency, verified by X-ray crystallography, mass spectrometry (MS), and NMR . Storage at 2–8°C and ≥95% purity are critical for stability .

Q. How is this compound characterized structurally, and what analytical techniques are most effective?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- X-ray crystallography resolves the 3D arrangement of γ-glutamyl-lysine bonds .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms branching .

- Mass spectrometry (MS) validates molecular weight (e.g., C₁₅H₂₃N₃O₁₀, MW 405.4) and detects impurities .

Cross-referencing data from these techniques ensures accuracy, especially when resolving stereochemical ambiguities.

Q. What is the biological significance of this compound in extracellular matrix (ECM) crosslinking?

- Methodological Answer : This compound is an intermediate in transglutaminase (TGase)-mediated crosslinking, forming ε-(γ-glutamyl)lysine bonds in ECM proteins. Its role is studied in pathologies like kidney fibrosis and glaucoma by:

- Enzyme assays : Measuring TGase activity using fluorogenic substrates (e.g., H-Glu(AMC)-OH) to quantify bond formation .

- Disease models : Analyzing crosslinked collagen in tissues via immunohistochemistry or Western blot .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in transglutaminase-mediated crosslinking under pathological conditions?

- Methodological Answer :

- Step 1 : Use TGase inhibitors (e.g., cystamine) in cell cultures or animal models to block ε-(γ-glutamyl)lysine bond formation. Compare ECM integrity in treated vs. untreated groups .

- Step 2 : Label this compound with fluorescent tags (e.g., FITC) to track crosslinking in real-time using confocal microscopy .

- Step 3 : Quantify crosslink density via LC-MS/MS in tissue lysates, correlating with disease severity markers (e.g., TGF-β1 in fibrosis) .

Q. What strategies can be employed to resolve contradictions in data obtained from different characterization techniques (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer :

- Contradiction Scenario : NMR indicates a branched structure, while MS suggests linear byproducts.

- Resolution :

- Sample purity : Re-run chromatography to isolate the target compound, eliminating contaminants .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility masking branching .

- High-resolution MS : Use tandem MS (MS/MS) to differentiate isobaric species and confirm fragmentation patterns .

Q. How can the stability of this compound be optimized during in vitro studies, considering its susceptibility to hydrolysis?

- Methodological Answer :

- pH control : Maintain neutral-to-mildly acidic buffers (pH 6.5–7.0) to prevent base-catalyzed hydrolysis of γ-glutamyl esters .

- Temperature : Store aliquots at –20°C for long-term stability, thawing on ice before use .

- Protective atmosphere : Conduct cyclization steps under nitrogen to minimize moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。